molecular formula C18H12ClN3O3S2 B251187 N-[(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide

N-[(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide

Cat. No. B251187
M. Wt: 417.9 g/mol
InChI Key: MQZDXMLMLFLGNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide, also known as BMVC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. BMVC is a benzofuran derivative that has a benzothiazole ring attached to it, making it a unique compound with interesting properties.

Mechanism of Action

The mechanism of action of N-[(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in various cellular processes. N-[(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. N-[(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide has also been shown to inhibit the activity of cyclooxygenase-2, which is an enzyme that is involved in the production of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects:
N-[(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-[(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide can inhibit the growth of cancer cells and fungi. N-[(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide has also been shown to reduce inflammation in animal models of arthritis and colitis. In addition, N-[(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide has been shown to improve cognitive function in animal models of Alzheimer's and Parkinson's diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide in lab experiments is that it is a relatively stable compound that can be easily synthesized. Another advantage is that N-[(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide has been extensively studied, and its properties and potential applications are well-known. One limitation of using N-[(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of N-[(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases such as Alzheimer's, Parkinson's, and Huntington's diseases. Another direction is to study its potential as an anticancer and antifungal agent. Additionally, further studies are needed to elucidate the mechanism of action of N-[(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide and to identify its molecular targets.

Synthesis Methods

The synthesis of N-[(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide involves a multi-step process that includes the reaction of 2-aminobenzothiazole with 2-chloro-5-methoxybenzoic acid, followed by the reaction of the resulting intermediate with thionyl chloride and thiourea. The final product is obtained by the reaction of the intermediate with 2-aminobenzofuran-3-carboxylic acid.

Scientific Research Applications

N-[(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, N-[(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide has been shown to possess anticancer, anti-inflammatory, and antifungal activities. In pharmacology, N-[(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide has been studied for its potential as a therapeutic agent for the treatment of various diseases such as Alzheimer's, Parkinson's, and Huntington's diseases. In biochemistry, N-[(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide has been investigated for its ability to inhibit certain enzymes and proteins.

properties

Molecular Formula

C18H12ClN3O3S2

Molecular Weight

417.9 g/mol

IUPAC Name

N-[(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C18H12ClN3O3S2/c1-24-13-8-15-11(7-10(13)19)20-18(27-15)22-17(26)21-16(23)14-6-9-4-2-3-5-12(9)25-14/h2-8H,1H3,(H2,20,21,22,23,26)

InChI Key

MQZDXMLMLFLGNV-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)SC(=N2)NC(=S)NC(=O)C3=CC4=CC=CC=C4O3)Cl

Canonical SMILES

COC1=C(C=C2C(=C1)SC(=N2)NC(=S)NC(=O)C3=CC4=CC=CC=C4O3)Cl

Origin of Product

United States

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